5,6-Dihydrodicyclopentadiene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

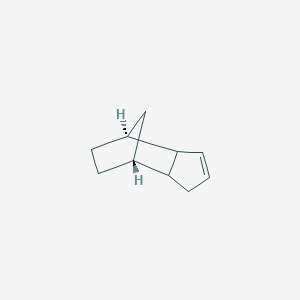

5,6-Dihydrodicyclopentadiene is a unique bicyclic compound characterized by its rigid structure and multiple ring systems. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydrodicyclopentadiene typically involves a series of cyclization reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency of the process, allowing for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydrodicyclopentadiene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.

Substitution: Halogenation reactions can introduce halogen atoms into the compound, typically using reagents like bromine or chlorine under controlled conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated derivatives.

Scientific Research Applications

5,6-Dihydrodicyclopentadiene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5,6-Dihydrodicyclopentadiene involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid structure of the compound allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

Tricyclo[5.2.1.02,6]decane: Similar in structure but lacks the double bond present in 5,6-Dihydrodicyclopentadiene.

Bicyclo[2.2.1]heptane: A simpler bicyclic compound with fewer ring systems.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of a double bond, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

5,6-Dihydrodicyclopentadiene (HDCPD) is a compound derived from the hydrogenation of dicyclopentadiene. Its biological activity has been explored in various contexts, including its potential applications in agriculture, medicine, and materials science. This article provides a comprehensive overview of the biological activity associated with HDCPD, supported by relevant data tables, case studies, and research findings.

This compound has the molecular formula C10H14 and is characterized by its unique bicyclic structure. It can be synthesized through the regioselective hydrogenation of dicyclopentadiene. The compound is notable for its reactivity and potential to form copolymers with other monomers such as ethylene, which enhances its utility in various applications .

Biological Activity Overview

The biological activity of HDCPD has been studied primarily in relation to its antifungal properties and potential use in biocontrol.

Antifungal Activity

Research indicates that HDCPD exhibits significant antifungal properties. A study highlighted the synthesis of various derivatives of dihydro-5,6-dehydrokawain, which demonstrated strong antifungal activity against plant pathogenic fungi. Among these derivatives, certain compounds showed up to 91% inhibition at concentrations as low as 100 ppm against Corticium rolfsii, a common fungal pathogen .

Insecticidal Properties

In addition to antifungal activity, HDCPD has been investigated for its insecticidal properties. The compound has shown effectiveness against termites, suggesting potential applications in pest management .

Case Studies

Several case studies have explored the biological activity of HDCPD:

- Study on Plant Pathogens : A study conducted on the efficacy of dihydro-5,6-dehydrokawain derivatives revealed their potential as natural fungicides. The results indicated that these compounds could serve as environmentally friendly alternatives to synthetic fungicides in agricultural practices .

- Insect Control Applications : Research focusing on the insecticidal properties of HDCPD demonstrated its effectiveness against specific pest species, supporting its use in integrated pest management strategies .

Comparative Biological Activity Data

The following table summarizes the biological activities of HDCPD and its derivatives based on various studies:

| Compound | Activity Type | Target Organism | Inhibition (%) at 100 ppm |

|---|---|---|---|

| Dihydro-5,6-dehydrokawain | Antifungal | Corticium rolfsii | 91 |

| HDCPD | Insecticidal | Termites | Effective |

| Dihydro-5,6-dehydrokawain Derivative | Antifungal | Various Plant Pathogens | Variable (up to 91) |

The mechanisms underlying the biological activities of HDCPD are still under investigation. However, it is hypothesized that the compound disrupts cellular processes in target organisms through interference with membrane integrity or metabolic pathways. Further studies are needed to elucidate these mechanisms fully.

Properties

IUPAC Name |

(1S,7R)-tricyclo[5.2.1.02,6]dec-3-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,7-10H,3-6H2/t7-,8+,9?,10?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANKSFAYJLDDKP-AFWXGSBKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C=CC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1C3C2C=CC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.